Ardicrenin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ardicrenin is a peptide hormone that is produced in the kidney and plays a crucial role in regulating blood pressure and fluid balance in the body. It is a member of the renin-angiotensin system (RAS), which is a complex hormonal system that regulates blood pressure, fluid balance, and electrolyte homeostasis. Ardicrenin is synthesized from its precursor, prorenin, which is produced in the juxtaglomerular cells of the kidney.

科学的研究の応用

Identification and Characterization

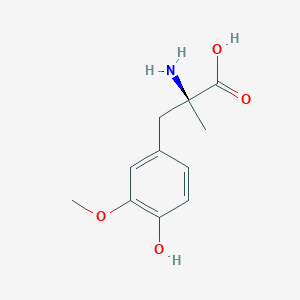

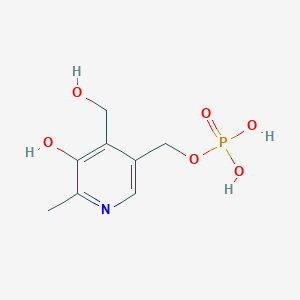

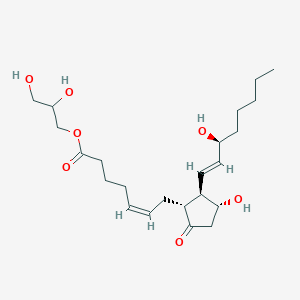

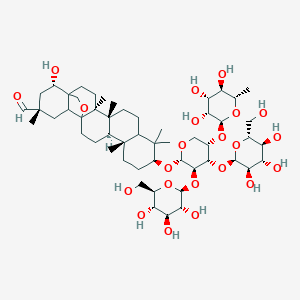

Ardicrenin, a triterpenoid saponin, was first isolated from the roots of Ardisia crenata Sims. Its structure was characterized as cyclamiretin A-3-O-[alpha-L-rhamnopyranosyl-(1----4)-beta-D-glucopyranosyl-(1----4)][beta-D-glucopyranosyl-(1----2)]-alpha-L-arabinopyranoside (Maotian et al., 1992).

Enhancement Techniques

A study developed a system to enhance the content of ardicrenin in hairy roots of Ardisia crenata plants. This method was found to significantly increase ardicrenin production compared to natural plants, suggesting its potential for alternative medicine applications (Hu et al., 2020).

Extraction Optimization

Research focused on optimizing the extraction process of ardicrenin from Ardisia crenata. The study established an effective methodology for extracting ardicrenin, providing a basis for its mass extraction for further research and application (Zhang Xue-yi, 2009).

Anti-tumor Potential

A study identified the anti-tumor activities of ardicrenin in vitro. Ardicrenin demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent (Lin-chun et al., 2007).

Cytotoxic Activities

Further research on Ardisia crenata roots isolated ardicrenin and other compounds, evaluating their cytotoxic activities. Ardicrenin showed notable cytotoxicity against multiple cell lines, reinforcing its potential in cancer treatment (Song et al., 2021).

特性

CAS番号 |

143016-77-7 |

|---|---|

製品名 |

Ardicrenin |

分子式 |

C53H86O22 |

分子量 |

1075.2 g/mol |

IUPAC名 |

(4S,5R,10S,13R,14R,20S,22S)-22-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)17-30(57)52(29,22-68-53)15-14-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48-,49-,50+,51-,52?,53?/m0/s1 |

InChIキー |

AWHOLZVUVDYTBG-AZDDWXAASA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](C[C@@H](C1(CC[C@]8([C@@]7(CCC6C5(C)C)C)C)CO9)O)(C)C=O)C)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CCC1(C8CC(CC1O)(C)C=O)CO9)C)C)C)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CCC1(C8CC(CC1O)(C)C=O)CO9)C)C)C)O)O)O |

ピクトグラム |

Irritant |

同義語 |

ardicrenin cyclamiretin A-3-O-(alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-4))(beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranoside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。